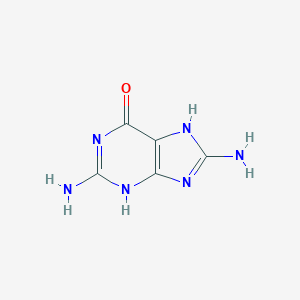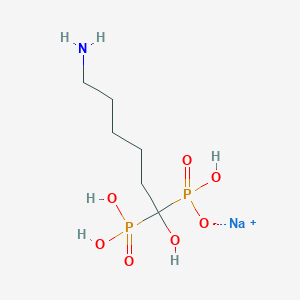
Methyl isoferulate
Overview
Description
Synthesis Analysis
The synthesis of methyl isoferulate involves various chemical reactions, with one notable method being the reaction with FeCl3 or Ag2O. This process results in the formation of dimers and trimers, suggesting a potential pathway for the biosynthesis of lithospermic acids and related nor and neolignans. The reaction showcases the compound's reactivity and its utility in synthesizing complex molecular architectures (Cotelle & Vezin, 2003).
Molecular Structure Analysis
This compound's molecular structure has been the subject of various theoretical studies, aiming to understand its electronic configuration and geometrical parameters. These studies often employ ab initio calculations to investigate the compound's structure, providing insights into its stability, reactivity, and physical properties. While specific studies on this compound's molecular structure are scarce, analogous research on methyl radicals offers a glimpse into the methodologies used to explore such compounds' molecular characteristics (Chipman, 1983).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its versatility as a chemical building block. One notable reaction is its participation in the formation of radical fragments from even-electron ions, a process that defies the conventional "even-electron rule." This reaction pathway has implications for understanding the fragmentation mechanisms of similar compounds and their isomeric effects on homolytic cleavage (Zhang et al., 2013).
Physical Properties Analysis
The physical properties of this compound, such as its melting point, boiling point, and solubility, are crucial for its application in chemical synthesis and material science. These properties are influenced by the compound's molecular structure and determine its behavior in various chemical environments. Research on analogous compounds, such as methyl formate, provides a framework for investigating the physical properties of this compound and related esters (Curl, 1959).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interaction with other molecules, are of significant interest. Studies focusing on the synthesis and reactions of related methyl esters shed light on the potential chemical behaviors of this compound. These investigations contribute to a deeper understanding of its role in synthetic chemistry and potential applications in developing new materials and bioactive compounds (Hojo, Tomita, & Hosomi, 1993).
Scientific Research Applications
Cell Mixture Distribution Studies
Houseman et al. (2012) discussed how DNA methylation signatures could infer changes in white blood cell distributions, aiding large-scale immunological studies. This is relevant to methyl isoferulate due to its involvement in methylation processes (Houseman et al., 2012).
NMR Studies of Large Proteins
Kerfah et al. (2015) explored the use of methyl-specific isotopic labeling in NMR studies of large proteins, a technique potentially applicable to this compound (Kerfah et al., 2015).
Prebiotic Chemistry
Mariani et al. (2018) demonstrated how methyl isocyanide, related to this compound, drives the conversion of nucleoside monophosphates to phosphorimidazolides under prebiotic conditions, a key step in the origin of life studies (Mariani et al., 2018).
Chemical Reactions of this compound
Cotelle and Vezin (2003) detailed the reaction of this compound with FeCl3 and Ag2O, providing insights into its chemical behavior and potential applications in biosynthesis studies (Cotelle & Vezin, 2003).
Cancer Biomarkers
Various studies have explored the role of methylation in cancer, with methylated DNA sequences being investigated as potential cancer biomarkers. This research highlights the broader implications of this compound's involvement in methylation processes in disease diagnosis and management (Kagan et al., 2007).
Fertility Treatment Impacts
Whitelaw et al. (2014) found that Intracytoplasmic Sperm Injection (ICSI) is associated with altered methylation levels in offspring, suggesting potential links between fertility treatments and health outcomes. This underscores the importance of understanding the roles of compounds like this compound in methylation (Whitelaw et al., 2014).
Methyl Radical Studies
Zhang et al. (2013) rationalized the elimination of the methyl radical in ferulic and isoferulic acids, contributing to the understanding of this compound's chemical properties and reactions (Zhang et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Methyl isoferulate is a compound that has been isolated from various plant species
Mode of Action
It is known that the compound is isolated from the leaves of certain plants , suggesting it may play a role in plant metabolism or defense.
Biochemical Pathways
It is possible that the compound may interact with various biochemical pathways given its presence in diverse plant species . .
properties
IUPAC Name |
methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLOUXXZZFFBBW-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16980-82-8 | |
| Record name | Methyl isoferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential of methyl isoferulate as an antiviral agent?
A1: Research suggests that this compound might hold potential as an antiviral agent, specifically against influenza. A study utilizing molecular docking and molecular dynamics simulations identified this compound as a potential inhibitor of the influenza M2 channel. [] This channel is crucial for viral replication, and blocking its activity could hinder the virus's ability to spread. Further research, including in vitro and in vivo studies, is needed to confirm these preliminary findings and explore its potential therapeutic applications.
Q2: Has this compound been isolated from any plant sources?
A2: Yes, this compound has been isolated from several plant sources. It was identified in the stems and leaves of Nauclea officinalis, a plant traditionally used in Chinese medicine. [] Additionally, it was found in the male inflorescence of Populus canadensis Moench., commonly known as the Canadian poplar. [] These findings highlight the presence of this compound in diverse plant species and its potential relevance in traditional medicine practices.
Q3: How does the structure of this compound influence its reactivity?
A3: The structure of this compound plays a key role in its reactivity. A study investigating the oxidation of propenoidic phenols found that this compound, unlike its isomer methyl ferulate, did not undergo oxidation in the presence of a cobalt(II) catalyst and molecular oxygen. [] This difference in reactivity can be attributed to the position of the methoxy group on the aromatic ring, influencing the electron-donor properties and subsequent radical formation. [] This highlights the importance of structural features in dictating the chemical behavior of this compound.
Q4: Are there any hypotheses regarding the biosynthesis of compounds related to this compound?
A4: Yes, there are hypotheses related to the biosynthesis of compounds structurally similar to this compound. Studies investigating the reaction of this compound with ferric chloride (FeCl3) or silver oxide (Ag2O) have provided insights into the potential biosynthetic pathways of lithospermic acids and related nor- and neolignans. [, ] These reactions mimic possible enzymatic processes in plants, shedding light on the formation of complex natural products from simpler precursors like this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)



![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)



![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
